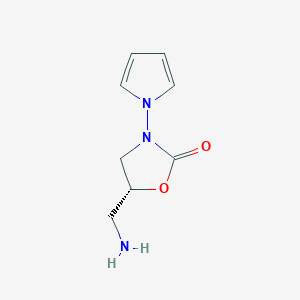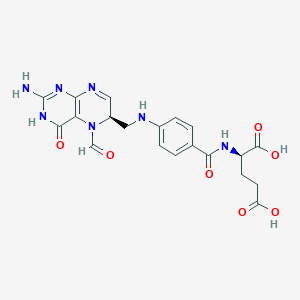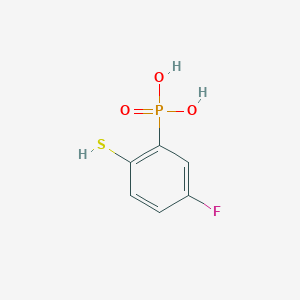
5-Fluoro-2-sulfanyl-phenylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-sulfanyl-phenylphosphonic acid is an organophosphonic acid derivative characterized by the presence of a fluorine atom, a sulfanyl group, and a phosphonic acid group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-sulfanyl-phenylphosphonic acid typically involves the introduction of the fluorine and sulfanyl groups onto a benzene ring, followed by the addition of the phosphonic acid group. One common method involves the use of fluorobenzene as a starting material, which undergoes sulfonation to introduce the sulfanyl group. The resulting intermediate is then subjected to a phosphonation reaction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Fluor-2-sulfanyl-phenylphosphonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Phosphonsäuregruppe kann reduziert werden, um Phosphonate zu bilden.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Phosphonate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5-Fluor-2-sulfanyl-phenylphosphonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Pfade.
Medizin: Erforscht wegen seines möglichen therapeutischen Potenzials, einschließlich Antikrebs- und antimikrobieller Aktivität.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-2-sulfanyl-phenylphosphonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Fluoratom und die Sulfanylgruppe können die Bindungsaffinität der Verbindung zu diesen Zielstrukturen erhöhen, während die Phosphonsäuregruppe an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Effekten führt .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-sulfanyl-phenylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfanyl group can enhance the compound’s binding affinity to these targets, while the phosphonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Fluor-2-sulfanylbenzoesäure: Ähnliche Struktur, jedoch ohne die Phosphonsäuregruppe.
2-Sulfanyl-phenylphosphonsäure: Ähnliche Struktur, jedoch ohne das Fluoratom.
5-Fluor-phenylphosphonsäure: Ähnliche Struktur, jedoch ohne die Sulfanylgruppe.
Einzigartigkeit
5-Fluor-2-sulfanyl-phenylphosphonsäure ist einzigartig aufgrund des Vorhandenseins aller drei funktionellen Gruppen (Fluor, Sulfanyl und Phosphonsäure) am Benzolring.
Eigenschaften
Molekularformel |
C6H6FO3PS |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
(5-fluoro-2-sulfanylphenyl)phosphonic acid |
InChI |
InChI=1S/C6H6FO3PS/c7-4-1-2-6(12)5(3-4)11(8,9)10/h1-3,12H,(H2,8,9,10) |
InChI-Schlüssel |
RDAVYJKCJHOMSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)P(=O)(O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


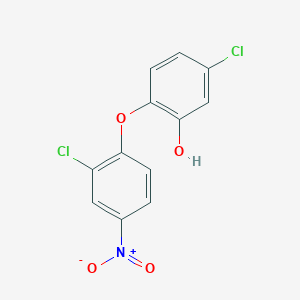

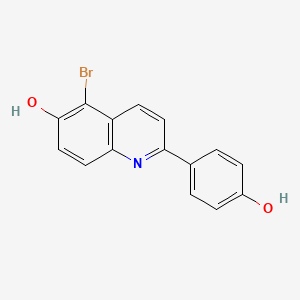


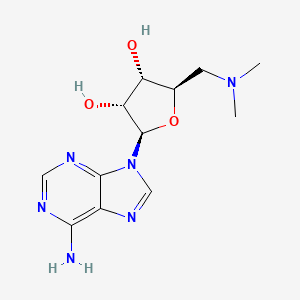

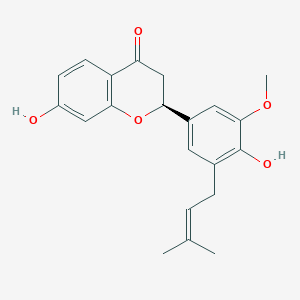
![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)

![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)
